N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound has gained attention in scientific research due to its potential applications in medicinal chemistry and materials science. The compound's structure features a benzodiazole ring, which is a fused bicyclic structure containing nitrogen atoms that contributes to its unique chemical properties.
The chemical is classified under the broader category of benzodiazole derivatives. It is synthesized through various methods, including cyclization reactions involving appropriate precursors. The compound is cataloged in chemical databases such as PubChem, where it is identified by its IUPAC name and molecular formula.
The synthesis of N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine typically involves cyclization reactions. One common method utilizes azobisisobutyronitrile (AIBN) as an initiator, along with aqueous hypophosphorous acid and triethylamine under reflux conditions in 1-propanol.
Another approach involves using ethanol amine and benzyl chloride as starting materials, employing solid-phase highly basic catalysts to facilitate the reaction at elevated temperatures (40–120 °C). This method enhances selectivity and yield while minimizing waste .
The reaction conditions are crucial for optimizing yield and purity. For example, the use of solid-phase catalysts not only simplifies the reaction but also allows for easier recycling of reagents. The typical yield from these methods can vary but has been reported to improve significantly with optimized conditions.
N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine has a complex molecular structure characterized by a benzodiazole core. The molecular formula is C16H17N3, and its InChI representation is:
This structure indicates the presence of functional groups that contribute to its reactivity and biological activity.
N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine can undergo several types of chemical reactions:
Oxidation: Often performed using agents like hydrogen peroxide or potassium permanganate, leading to products such as N-benzyl-1-ethylbenzodiazolone.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can engage in nucleophilic substitution reactions facilitated by bases like sodium hydroxide or potassium carbonate.
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance, oxidation reactions typically require acidic media to achieve desired yields efficiently.
The mechanism of action for N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific biological targets. It may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways. The precise molecular interactions depend on the compound's structure and the biological context in which it is applied.
N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine exhibits typical characteristics associated with organic compounds. Its melting point, solubility in various solvents, and stability under different conditions are crucial for practical applications.
The compound's reactivity profile includes susceptibility to oxidation and reduction reactions. Its behavior in various chemical environments can be studied through techniques such as spectroscopy (e.g., NMR) and chromatography .
N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Research has explored its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for therapeutic effects against various diseases.
Industry: It finds utility in developing new materials and chemical processes .
The 1,3-benzodiazole (benzimidazole) nucleus represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system consisting of a benzene ring conjugated with an imidazole ring. This architecture confers exceptional versatility in drug design due to three key properties:
Table 1: Key Molecular Features of the 1,3-Benzodiazole Scaffold
Structural Feature | Role in Bioactivity | Experimental Evidence |
---|---|---|
Imidazole Nitrogens (N3, N1) | Hydrogen bond acceptance/donation; Metal coordination | NMR studies show tautomerism affecting protonation states |
Aromatic System (C4-C9/C4a-C9a) | π-π Stacking with protein aromatic residues | Molecular docking confirms interactions with kinase ATP pockets [3] |
C2 Position | Critical for electrophilic reactivity; Site for amine/alkyl attachments | SAR studies demonstrate 100-fold potency changes with C2 modifications [3] |
N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine exemplifies scaffold optimization, where the core benzodiazole structure is modified at three strategic sites:
Computational analyses reveal that the scaffold’s nearly planar geometry (dihedral angle < 15°) allows deep penetration into hydrophobic enzyme pockets. However, N-alkylation (e.g., ethyl at N1, benzyl at C2-NH) introduces controlled non-planarity, potentially improving selectivity by reducing off-target binding [3].
The strategic incorporation of ethyl and N-benzyl groups in N-benzyl-1-ethyl-1H-1,3-benzodiazol-2-amine addresses specific pharmacokinetic and target-binding challenges:
Ethyl Group at N1:
N-Benzyl Group at C2:
Table 2: Comparative Effects of Substituents on Benzodiazole Properties
Substituent Pattern | Impact on log P | Effect on Binding Affinity (Ki) | Role in Bioactivity |
---|---|---|---|
N1-H (Unsubstituted) | Baseline (~1.8) | Reference | High metabolic clearance |
N1-Ethyl | +0.7 | Minimal change | Enhanced metabolic stability |
C2-NH₂ | -0.3 | 25–100 nM (kinase targets) | H-bond donation |
C2-NH-Benzyl | +1.9 | 5–20 nM (kinase/cancer targets) | π-Stacking; Hydrophobic enclosure |
C2-NH-(4-Dimethylaminobenzyl) | +1.5 | Sub-nM (serotonin receptors) | Electrostatic complementarity [2] |
The synergistic combination of the ethyl and benzyl groups creates a balanced molecular profile:
The ethyl group provides metabolic protection at N1 while the N-benzyl moiety at C2 extends the pharmacophore into auxiliary hydrophobic pockets inaccessible to simpler analogs. This is validated in studies showing 18-hour microsomal stability for N1-ethyl-C2-N-benzyl compounds versus <2 hours for N1-methyl counterparts [3].
Advanced derivatives exploit benzyl ring functionalization, such as incorporating morpholine-ethyl groups (e.g., in N-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-amine). These modifications enhance solubility and introduce hydrogen-bond acceptors, addressing aqueous solubility limitations of the parent scaffold [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0